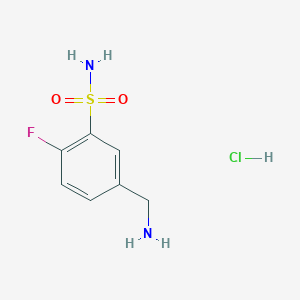
5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those incorporating fluorine atoms, typically involves the reaction of amines with sulfonyl chlorides or the modification of existing sulfonamide compounds to introduce fluorine atoms. Superacid chemistry has been employed to synthesize halogen-containing N-substituted 4-aminobenzenesulfonamides, demonstrating the versatility in synthesizing fluorine-containing sulfonamides for targeted biological activities (Compain et al., 2013).
Molecular Structure Analysis
X-ray crystallographic studies provide detailed insights into the molecular structure of fluorine-containing sulfonamides. The binding of sulfonamides to enzymes, such as carbonic anhydrases, reveals the key interactions at the molecular level, highlighting the importance of the fluorine atom and the sulfonamide group in engaging with the active site of the enzyme (Menchise et al., 2006).
Chemical Reactions and Properties
Sulfonamides, including 5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide, can undergo various chemical reactions, reflecting their chemical properties. For instance, reactions involving the sulfonamide group can lead to the synthesis of complex molecules with potent biological activities. The presence of a fluorine atom often enhances the biological activity of these molecules by influencing their metabolic stability and binding affinity (Ceruso et al., 2014).
科学的研究の応用
Sulfonamide-Based Medicinal Chemistry
Sulfonamides, including derivatives like 5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride, have been foundational in developing antimicrobial agents since their introduction as the first synthetic antimicrobial drugs. Their significance extends beyond antibacterial applications, encompassing a wide range of medicinal uses including anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic properties. The versatility of sulfonamide derivatives arises from their chemical structure, which can be modified to enhance bioactivity and broaden their medicinal applications. The research indicates a vibrant field of study focused on sulfonamide compounds, with ongoing efforts to design new drug molecules exhibiting broad-spectrum activity, high efficacy, and low toxicity (He Shichao et al., 2016).
Drug Development and Sulfonamides
The patent landscape for sulfonamides between 2008 and 2012, and continuing into more recent years, reveals an active area of research and development. Innovations have focused on carbonic anhydrase inhibitors (CAIs) for managing conditions like glaucoma, with novel drugs such as apricoxib and pazopanib (multi-targeted receptor tyrosine kinase inhibitors) showcasing significant antitumor activity. This period also saw the development of sulfonamide CAIs incorporating nitric oxide-donating moieties as promising antiglaucoma agents, indicating the potential for sulfonamides in producing selective drugs for various diseases including cancer and inflammatory conditions (F. Carta et al., 2012; I. Gulcin & P. Taslimi, 2018).
Environmental and Health Impacts
Beyond their therapeutic applications, sulfonamides have been examined for their environmental persistence and impact on human health. The widespread use of sulfonamides in healthcare and veterinary medicine has led to their presence in the environment, raising concerns about antimicrobial resistance and potential health risks. Research in this area aims to understand the ecological consequences of sulfonamide pollution and develop strategies to mitigate their negative effects on public health (W. Baran et al., 2011).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-(aminomethyl)-2-fluorobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S.ClH/c8-6-2-1-5(4-9)3-7(6)13(10,11)12;/h1-3H,4,9H2,(H2,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXFJFFWWFMJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)S(=O)(=O)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


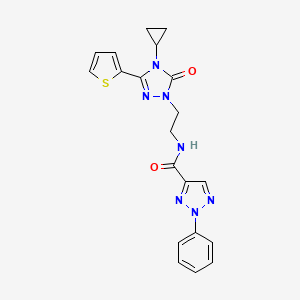
![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)
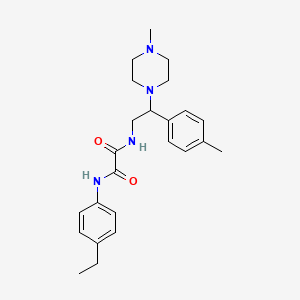
![[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487706.png)
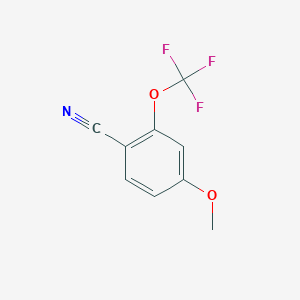
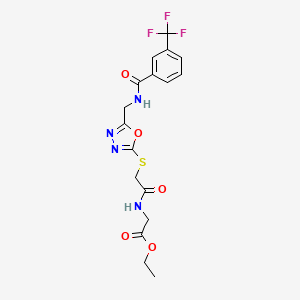
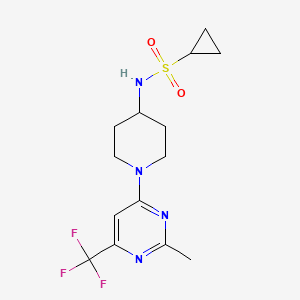
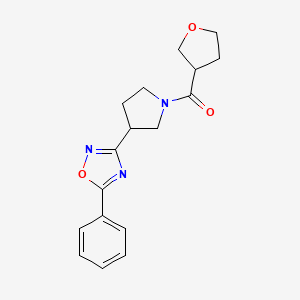
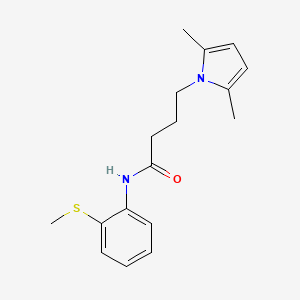
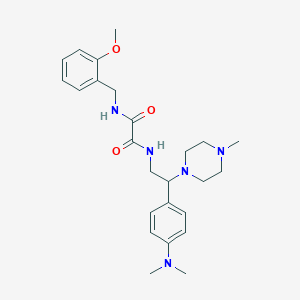
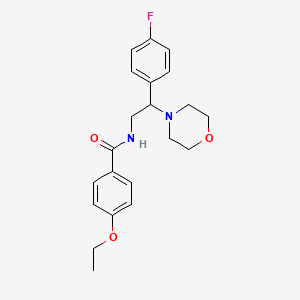
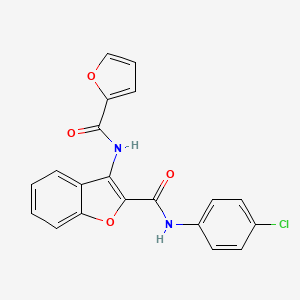
![(2-Bromo-5-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2487721.png)